3-Bromo-2,6-diiodobenzoic acid
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Overview
Description
3-Bromo-2,6-diiodobenzoic acid is an organic compound with the molecular formula C7H3BrI2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3, 2, and 6 on the benzene ring are substituted with bromine and iodine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-diiodobenzoic acid typically involves the iodination and bromination of benzoic acid derivatives. One common method involves the use of 2,6-diiodobenzoic acid as a starting material, which is then brominated at the 3-position using bromine or a brominating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation reactions. The process generally requires precise control of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,6-diiodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
3-Bromo-2,6-diiodobenzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2,6-diiodobenzoic acid involves its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzoic acid: Similar structure but lacks the iodine atoms.
2,6-Diiodobenzoic acid: Similar structure but lacks the bromine atom.
Uniqueness
3-Bromo-2,6-diiodobenzoic acid is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical properties and reactivity. This combination of halogens can enhance its utility in various chemical reactions and applications compared to its mono-halogenated counterparts .
Properties
Molecular Formula |
C7H3BrI2O2 |
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Molecular Weight |
452.81 g/mol |
IUPAC Name |
3-bromo-2,6-diiodobenzoic acid |
InChI |
InChI=1S/C7H3BrI2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,(H,11,12) |
InChI Key |
NJSNSLGZTOOXIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Br)I)C(=O)O)I |
Origin of Product |
United States |
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